molecular formula C31H30N4O3 B11197828 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide

3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide

Cat. No.: B11197828
M. Wt: 506.6 g/mol
InChI Key: QELRUQOVEICKRJ-UHFFFAOYSA-N
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Description

3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide is a complex organic compound that features a quinazoline core, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan ring and the methoxyphenyl group. The final step involves the formation of the propanamide moiety.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid and an appropriate acylating agent.

    Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of Propanamide Moiety: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and halides.

Major Products

    Oxidation Products: Furan-2,3-dione derivatives.

    Reduction Products: Tetrahydroquinazoline derivatives.

    Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and protein functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In industry, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cellular processes such as cell division and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Furan-2-YL)methyl][2-(4-hydroxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
  • 3-{[(Furan-2-YL)methyl][2-(4-chlorophenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide
  • 3-{[(Furan-2-YL)methyl][2-(4-nitrophenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide

Uniqueness

The uniqueness of 3-{[(Furan-2-YL)methyl][2-(4-methoxyphenyl)quinazolin-4-YL]amino}-N-(1-phenylethyl)propanamide lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biochemical interactions compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C31H30N4O3

Molecular Weight

506.6 g/mol

IUPAC Name

3-[furan-2-ylmethyl-[2-(4-methoxyphenyl)quinazolin-4-yl]amino]-N-(1-phenylethyl)propanamide

InChI

InChI=1S/C31H30N4O3/c1-22(23-9-4-3-5-10-23)32-29(36)18-19-35(21-26-11-8-20-38-26)31-27-12-6-7-13-28(27)33-30(34-31)24-14-16-25(37-2)17-15-24/h3-17,20,22H,18-19,21H2,1-2H3,(H,32,36)

InChI Key

QELRUQOVEICKRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN(CC2=CC=CO2)C3=NC(=NC4=CC=CC=C43)C5=CC=C(C=C5)OC

Origin of Product

United States

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